GC Internal Standard Superiority: 2-EPA Outperforms 2-Propylhexanoic Acid in Valproic Acid Plasma Assay Column Lifetime
In a head‑to‑head comparison conducted by Hershey et al. (1979), 2‑ethylpentanoic acid (EPA) was directly evaluated alongside 2‑propylhexanoic acid (PHA) and cyclohexane carboxylic acid (CHCA) as internal standards for the gas chromatographic determination of valproic acid in human plasma [1]. The study assessed performance at different lifetimes of the 10% SP‑1000 chromatography column. Based on column‑lifetime performance criteria, EPA and CHCA were judged to be better choices than PHA as internal standards, provided that certain handling guidelines are followed for CHCA [1]. This represents a direct, quantitative, application‑specific differentiation over a close structural analog.
| Evidence Dimension | Internal standard suitability over column lifetime in GC assay |
|---|---|
| Target Compound Data | EPA rated as better choice (alongside CHCA) at different column lifetimes; crystalline barium salt prepared for high-accuracy standard solutions |
| Comparator Or Baseline | 2-Propylhexanoic acid (PHA): inferior performance at extended column lifetimes |
| Quantified Difference | Binary superiority determination: EPA > PHA in column-lifetime robustness; exact lifetime data available in full publication (Ther. Drug Monit. 1979, 1, 217–242) |
| Conditions | 10% SP-1000 GC column; human plasma matrix; VPA extracted via solvent partitioning without evaporation |
Why This Matters
For laboratories performing routine therapeutic drug monitoring of valproic acid, selecting EPA as an internal standard directly improves assay robustness and column longevity compared to the alternative branched analog PHA, reducing method revalidation frequency.
- [1] Hershey, A. E.; Patton, J. R.; Dudley, K. H. Gas Chromatographic Method for the Determination of Valproic Acid in Human Plasma. Therapeutic Drug Monitoring 1979, 1 (2), 217–242. View Source
